(2R)-(4-hydroxyphenyl){[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}ethanoic acid
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Overview
Description
(2R)-2-(4-hydroxyphenyl)-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)ethanoic acid is a complex organic compound characterized by the presence of a hydroxyphenyl group, a benzotriazinyl moiety, and an aminoethanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-hydroxyphenyl)-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)ethanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzotriazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Coupling with Aminoethanoic Acid: The final step involves coupling the benzotriazinyl and hydroxyphenyl intermediates with aminoethanoic acid using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-hydroxyphenyl)-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)ethanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzotriazinyl moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(2R)-2-(4-hydroxyphenyl)-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)ethanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-(4-hydroxyphenyl)-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)ethanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic structures.
Heparinoids: Structurally similar to heparin, these compounds have anticoagulant properties and are found in marine organisms.
Uniqueness
(2R)-2-(4-hydroxyphenyl)-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)ethanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N4O5 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H16N4O5/c1-10(22-17(25)13-4-2-3-5-14(13)20-21-22)16(24)19-15(18(26)27)11-6-8-12(23)9-7-11/h2-10,15,23H,1H3,(H,19,24)(H,26,27)/t10-,15+/m0/s1 |
InChI Key |
VYTFPZIOZIJHNA-ZUZCIYMTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NC(C1=CC=C(C=C1)O)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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